(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone

Lipophilicity Drug Discovery ADME

(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone (CAS 2741324-43-4) is a heterocyclic ketone building block with the molecular formula C9H7BrClNO and a molecular weight of 260.51 g/mol. It features a pyridine ring substituted with bromine at the 4-position and chlorine at the 6-position, with a cyclopropyl carbonyl group attached at the 3-position.

Molecular Formula C9H7BrClNO
Molecular Weight 260.51 g/mol
Cat. No. B13715786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone
Molecular FormulaC9H7BrClNO
Molecular Weight260.51 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CN=C(C=C2Br)Cl
InChIInChI=1S/C9H7BrClNO/c10-7-3-8(11)12-4-6(7)9(13)5-1-2-5/h3-5H,1-2H2
InChIKeyQNDNZJMRFOZCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone — A Dihalogenated Pyridyl Cyclopropyl Ketone Building Block for Orthogonal Cross-Coupling in Medicinal Chemistry and Agrochemical Synthesis


(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone (CAS 2741324-43-4) is a heterocyclic ketone building block with the molecular formula C9H7BrClNO and a molecular weight of 260.51 g/mol . It features a pyridine ring substituted with bromine at the 4-position and chlorine at the 6-position, with a cyclopropyl carbonyl group attached at the 3-position . The computed LogP is 3.09, TPSA is 29.96 Ų, and the predicted boiling point is 382.5 ± 42.0 °C with a predicted density of 1.718 ± 0.06 g/cm³ . This compound serves as a versatile intermediate in organic synthesis, particularly valued for its two electronically differentiated halogen handles (Br and Cl) that enable sequential, chemoselective palladium-catalyzed cross-coupling reactions [1].

Why (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone Cannot Be Replaced by Mono-Halogenated, Dichlorinated, or Positional Isomer Analogs in Sequential Functionalization Strategies


Substituting this compound with a simpler mono-halogenated analog (e.g., (6-chloropyridin-3-yl)(cyclopropyl)methanone) forfeits the second synthetic handle required for sequential diversification, limiting the accessible chemical space to a single coupling event . Replacing it with the dichloro analog cyclopropyl(4,6-dichloropyridin-3-yl)methanone eliminates the reactivity differential between C–Br and C–Cl bonds toward Pd(0) oxidative addition, making chemoselective sequential cross-coupling substantially more challenging and often resulting in lower yields of the desired mono-functionalized intermediate . Using the positional isomer (5-bromo-3-chloropyridin-2-yl)(cyclopropyl)methanone changes the regiochemistry of the carbonyl attachment from the pyridine 3-position to the 2-position, altering the electronic character of the ketone and the steric environment around the reactive halogens—factors that can critically affect downstream structure-activity relationships in medicinal chemistry programs .

Quantitative Differentiation Evidence for (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone Versus Closest Analogs


LogP Differentiation: +0.49 Units Higher Lipophilicity Versus the 4,6-Dichloro Analog Enables Improved Membrane Permeability for Drug Discovery

The target compound exhibits a computed LogP of 3.09, compared to XLogP3 of 2.6 for cyclopropyl(4,6-dichloropyridin-3-yl)methanone [1]. This represents a ΔLogP of +0.49, corresponding to an approximately 3.1-fold increase in the octanol-water partition coefficient. For the monochloro analog (6-chloropyridin-3-yl)(cyclopropyl)methanone, the LogP is 2.33, yielding a difference of +0.76 log units (~5.8×) [2]. Compared to the fully unsubstituted parent cyclopropyl(3-pyridinyl)methanone (LogP 1.67), the difference is +1.42 log units (~26×) . Higher lipophilicity is often correlated with improved passive membrane permeability, a critical parameter in cell-based assays and oral bioavailability [3].

Lipophilicity Drug Discovery ADME LogP

Predicted Boiling Point: +60.5 °C Higher Than the 4,6-Dichloro Analog Indicates Stronger Intermolecular Interactions Relevant to Purification and Formulation

The target compound has a predicted boiling point of 382.5 ± 42.0 °C at 760 mmHg . This is +60.5 °C higher than the predicted boiling point of cyclopropyl(4,6-dichloropyridin-3-yl)methanone at 322.0 ± 37.0 °C , and +54.7 °C higher than (6-chloropyridin-3-yl)(cyclopropyl)methanone at 327.8 °C . The predicted density of the target compound is 1.718 ± 0.06 g/cm³, compared to 1.466 ± 0.06 g/cm³ for the dichloro analog . The elevated boiling point and density are attributable to the heavier bromine atom (79.9 Da vs. 35.5 Da for Cl), which increases both molecular weight (260.5 vs. 216.1 g/mol) and polarizability, resulting in stronger London dispersion forces.

Physicochemical Properties Purification Boiling Point Process Chemistry

Orthogonal Halogen Reactivity: C–Br Bond Enables Chemoselective Pd-Catalyzed Cross-Coupling Ahead of C–Cl Bond, a Capability Absent in the Symmetrical 4,6-Dichloro Analog

The target compound contains a C–Br bond at the pyridine 4-position and a C–Cl bond at the 6-position. In palladium(0)-catalyzed cross-coupling reactions, oxidative addition into C–Br bonds is kinetically favored over C–Cl bonds due to the lower bond dissociation energy of C–Br (approximately 285 kJ/mol for aryl-Br vs. 400 kJ/mol for aryl-Cl) [1]. This chemoselectivity enables sequential, one-pot or two-step diversification: the bromine can be selectively coupled under mild conditions (e.g., Suzuki-Miyaura at room temperature with Pd(PPh₃)₄), leaving the chlorine intact for a subsequent coupling under more forcing conditions [2]. In contrast, the symmetrical 4,6-dichloro analog lacks this innate reactivity differential, and achieving selective mono-functionalization typically requires careful stoichiometric control and often results in statistical mixtures of mono- and bis-coupled products.

Cross-Coupling Chemoselectivity Sequential Functionalization Suzuki-Miyaura

Purity Grade Comparison: 97% Assay Purity Verified by Leyan, with Positional Isomer Available at 98% from the Same Supplier — Enabling Direct Procurement Comparison

The target compound is commercially available from Leyan (Product No. 1946700) with a documented purity of 97% . Its closest positional isomer, (5-bromo-3-chloropyridin-2-yl)(cyclopropyl)methanone (CAS 2661483-39-0), is available from the same supplier at 98% purity (Product No. 1601478) . Both compounds share the same molecular formula (C9H7BrClNO), molecular weight (260.51 g/mol), LogP (3.09), and TPSA (29.96) . The 1% purity differential is modest but verifiable, and procurement from a common supplier allows researchers to evaluate both regioisomers in parallel for structure-activity relationship studies without confounding supplier-dependent variability in purity determination methods.

Purity Procurement Quality Control Building Block

Regiochemical Differentiation: 3-Pyridyl Carbonyl Attachment Modulates Ketone Electrophilicity and Steric Environment Relative to the 2-Pyridyl Positional Isomer

In the target compound, the cyclopropyl carbonyl group is attached at the pyridine 3-position, whereas in the positional isomer (5-bromo-3-chloropyridin-2-yl)(cyclopropyl)methanone, it is attached at the 2-position . The pyridine nitrogen exerts a stronger electron-withdrawing inductive effect at the 2-position than at the 3-position due to proximity; consequently, the carbonyl carbon in the 2-pyridyl isomer is more electrophilic and more susceptible to nucleophilic attack (including hydration). The 3-pyridyl attachment in the target compound provides a less activated, more stable ketone that may offer greater tolerance to nucleophilic reagents during downstream transformations. Additionally, the steric environment differs: the 2-pyridyl isomer places the carbonyl and the pyridine nitrogen in closer proximity, potentially enabling intramolecular H-bonding or metal-chelation motifs not accessible with the 3-pyridyl isomer.

Regiochemistry Carbonyl Reactivity SAR Heterocyclic Chemistry

Recommended Application Scenarios for (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone Based on Quantitative Differentiation Evidence


Sequential Suzuki-Miyaura Diversification for Kinase Inhibitor Fragment Libraries

The orthogonal C–Br and C–Cl bonds in the target compound enable a two-step diversification strategy for generating focused kinase inhibitor libraries. The C–Br bond at the 4-position can be selectively coupled with an aryl boronic acid under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 60 °C), while the C–Cl bond at the 6-position remains intact for a second, higher-temperature coupling. This sequential approach has been demonstrated for bromo-chloropyridine scaffolds in the synthesis of functionalized bipyridines via Negishi coupling [1]. The target compound's enhanced lipophilicity (LogP 3.09 vs. 2.6 for the dichloro analog) is advantageous for generating compounds with improved cell permeability for cellular kinase inhibition assays .

Agrochemical Intermediate for Pyridyl Cyclopropane Carboxamide Fungicides

The pyridyl cyclopropane carboxamide scaffold is a known fungicidal pharmacophore, as disclosed in US Patent 4,767,772 and related filings [1]. The target compound, as a pyridyl cyclopropyl ketone, can serve as a direct precursor to these carboxamides via oxime formation followed by Beckmann rearrangement, or via reductive amination followed by acylation. The 3-pyridyl attachment position and the specific Br/Cl substitution pattern enable the synthesis of fungicide candidates with tailored halogen substitution — a feature exploited in agrochemical lead optimization programs where halogen identity and position critically affect both potency and environmental persistence .

Parallel SAR Exploration of 3-Pyridyl vs. 2-Pyridyl Regioisomers in Bromodomain Inhibitor Programs

Bromodomain-containing proteins (e.g., BET family BRD2/3/4, BRD9) are established therapeutic targets in oncology and inflammation, and pyridyl derivatives have been reported as bromodomain inhibitors [1]. The target compound (3-pyridyl attachment) and its positional isomer (5-bromo-3-chloropyridin-2-yl)(cyclopropyl)methanone, 2-pyridyl attachment) are both commercially available from Leyan at comparable purity (97% vs. 98%) and price points, enabling researchers to conduct parallel synthesis and directly compare how pyridyl-carbonyl regiochemistry affects bromodomain binding affinity. Since both isomers share identical LogP (3.09), TPSA (29.96), and molecular weight (260.51), any observed differences in biochemical or cellular activity can be attributed specifically to the regiochemistry of the carbonyl attachment rather than to global physicochemical differences between the isomers .

Building Block for PROTAC Linker Attachment via Sequential Orthogonal Functionalization

PROTAC (Proteolysis-Targeting Chimera) design often requires heterobifunctional intermediates where two distinct ligase-binding and target-binding moieties are connected via a linker. The target compound's orthogonal Br and Cl handles are well-suited for this purpose: the more reactive C–Br bond can be used to install the target-protein-binding warhead via cross-coupling, while the C–Cl bond can subsequently be functionalized (e.g., via Buchwald-Hartwig amination or a second Suzuki coupling) to attach a linker terminating in a ligase-recruiting moiety (e.g., a VHL or CRBN ligand) [1]. The cyclopropyl ketone provides a rigid, sp³-rich structural element that can improve metabolic stability and modulate the degrader's physicochemical profile — a consideration supported by the compound's predicted LogP of 3.09, which lies within a favorable range for orally bioavailable PROTACs .

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